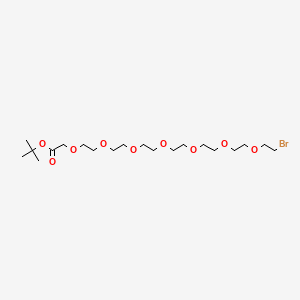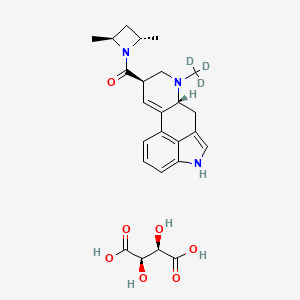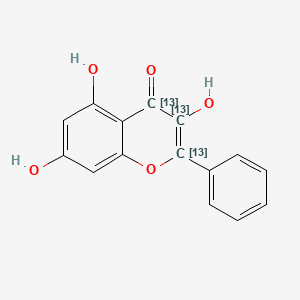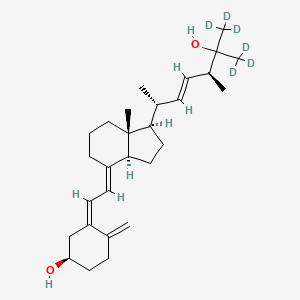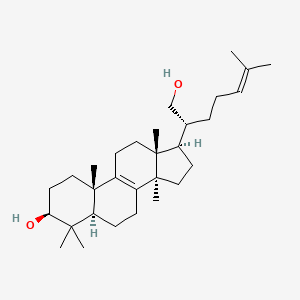
Uvariol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Uvariol involves multiple steps, starting from simpler terpenoid precursors. The key steps include hydroxylation and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to ensure the correct stereochemistry and yield of the product.
Industrial Production Methods: Industrial production of this compound is typically carried out through extraction from natural sources, such as the roots of Piptostigma fugax. The extraction process involves solvent extraction followed by purification steps like chromatography to isolate the pure compound .
化学反応の分析
Types of Reactions: Uvariol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
科学的研究の応用
Uvariol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of more complex terpenoids and other organic compounds.
Biology: Studies have shown that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: this compound is being investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and inflammatory conditions.
作用機序
The mechanism of action of Uvariol involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain enzymes and receptors, modulating their activity. This leads to changes in cellular processes such as inflammation, microbial growth, and cell signaling pathways .
類似化合物との比較
Lanosterol: A precursor in the biosynthesis of steroids, similar in structure to Uvariol.
Cycloartenol: Another terpenoid with structural similarities to this compound.
Betulin: A triterpenoid with comparable biological activities.
Uniqueness of this compound: this compound stands out due to its unique hydroxylation pattern and specific biological activities. Unlike other similar compounds, this compound has shown distinct antimicrobial and anti-inflammatory properties, making it a valuable compound for further research and development .
特性
分子式 |
C30H50O2 |
|---|---|
分子量 |
442.7 g/mol |
IUPAC名 |
(3S,5R,10S,13R,14R,17R)-17-[(2R)-1-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O2/c1-20(2)9-8-10-21(19-31)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,21-22,25-26,31-32H,8,10-19H2,1-7H3/t21-,22+,25-,26-,28+,29+,30-/m0/s1 |
InChIキー |
NOXQLVJQLGRLCH-ILLHTMCHSA-N |
異性体SMILES |
CC(=CCC[C@@H](CO)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C |
正規SMILES |
CC(=CCCC(CO)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


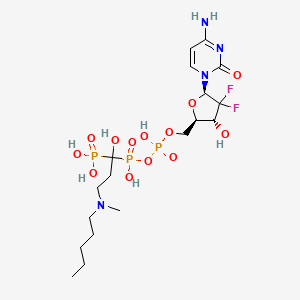
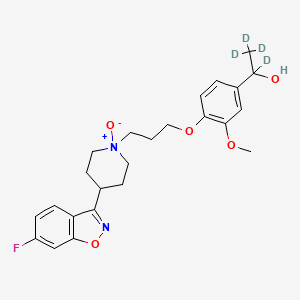
![(6E)-4-[1-[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexen-1-yl]-2,3,4,5,6-pentahydroxyhexyl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B12414967.png)
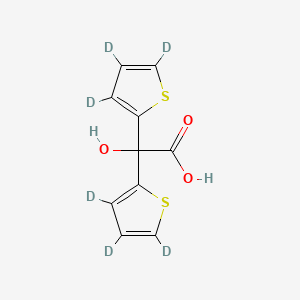
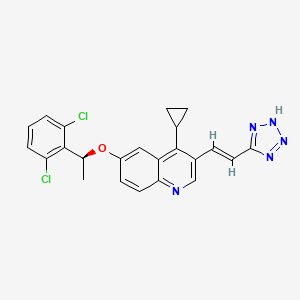
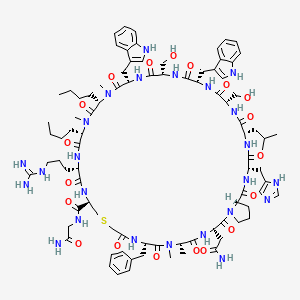
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)


